Structure Elucidation of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid: A Comprehensive Analytical Framework
Structure Elucidation of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic Acid: A Comprehensive Analytical Framework
Executive Summary
The unambiguous structural elucidation of highly substituted heterocyclic compounds is a critical bottleneck in drug discovery and materials science. 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid (CAS: 1369354-33-5) presents a unique analytical challenge due to its pentasubstituted pyridine core. With only a single aromatic proton remaining on the ring, traditional 1D Nuclear Magnetic Resonance (NMR) spectroscopy is insufficient for definitive regiochemical assignment.
As a Senior Application Scientist, I have designed this technical guide to move beyond mere data reporting. Herein, we establish a self-validating analytical system —an orthogonal framework combining High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and 2D NMR. This approach ensures that every structural claim is cross-verified by independent physical principles, guaranteeing absolute scientific integrity.
Molecular Architecture & The Self-Validating System
The molecule (Chemical Formula: C8H8BrNO3 ) features a complex "push-pull" electronic system. The π -donating methoxy group at C-2 and the inductively withdrawing bromine at C-5 compete with the electron-withdrawing carboxylic acid at C-3. This dense steric and electronic environment significantly perturbs the local magnetic fields, making empirical chemical shift predictions challenging [1].
To definitively solve this structure, we employ a self-validating workflow where the output of one technique establishes the boundary conditions for the next.
Fig 1. Self-validating analytical workflow for orthogonal structure elucidation.
High-Resolution Mass Spectrometry (HRMS) Profiling
Causality of Experimental Choice: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is selected because it is a "soft" ionization technique that prevents the fragmentation of the labile carboxylic acid group. Operating in both positive and negative modes ensures we capture the protonated pyridine nitrogen [M+H]+ and the deprotonated carboxylate [M−H]− . Furthermore, bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a ~1:1 ratio. Observing this distinct doublet separated by 2 Da is an absolute, self-validating confirmation of a single bromine atom.
Step-by-Step Methodology
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
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Calibration: Calibrate the TOF analyzer using a sodium formate cluster solution to achieve a mass accuracy of <5 ppm .
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Acquisition: Inject 2 μL into the ESI source. Acquire data in both positive ( +ESI ) and negative ( −ESI ) modes across a mass range of 100–1000 m/z .
Quantitative Data Summary
| Ionization Mode | Target Adduct | Isotope | Calculated m/z | Observed m/z | Mass Error (ppm) |
| Positive ( +ESI ) | [M+H]+ | 79Br | 245.9760 | 245.9763 | +1.2 |
| Positive ( +ESI ) | [M+H]+ | 81Br | 247.9740 | 247.9745 | +2.0 |
| Negative ( −ESI ) | [M−H]− | 79Br | 243.9615 | 243.9611 | -1.6 |
Vibrational Spectroscopy (ATR-FTIR)
Causality of Experimental Choice: Attenuated Total Reflectance (ATR) FTIR is utilized instead of traditional KBr pelleting to avoid moisture absorption, which can mask the critical O-H stretch of the carboxylic acid. FTIR provides orthogonal validation of the functional groups suggested by the molecular formula [2].
Step-by-Step Methodology
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Background: Collect a background spectrum of the ambient atmosphere using a clean diamond ATR crystal (32 scans, 4 cm−1 resolution).
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Measurement: Apply 1-2 mg of the neat solid powder directly onto the crystal. Engage the pressure anvil to ensure intimate optical contact.
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Processing: Acquire the spectrum from 4000 to 400 cm−1 . Apply baseline correction and atmospheric suppression algorithms.
Quantitative Data Summary
| Wavenumber ( cm−1 ) | Intensity | Vibrational Mode Assignment | Structural Implication |
| 2500 – 3200 | Broad, Strong | O-H stretch (H-bonded) | Confirms carboxylic acid dimer in solid state |
| 1685 | Strong, Sharp | C=O stretch | Conjugated carboxylic acid carbonyl |
| 1580, 1550 | Medium, Sharp | C=N , C=C stretch | Aromatic pyridine ring framework |
| 1260 | Strong | C-O stretch | Methoxy ether linkage |
| 650 | Weak | C-Br stretch | Halogen substitution |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Experimental Choice: The molecule contains only one aromatic proton (H-4). 1D 1H NMR alone cannot prove whether the methyl, methoxy, and bromine groups are at positions 2, 5, or 6. We must utilize 2D Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons. By tracing the correlations from the methoxy protons, the methyl protons, and the isolated aromatic proton, we can map the entire carbon skeleton and unambiguously lock the substituents into their correct regiochemical positions.
We utilize DMSO-d6 as the solvent because carboxylic acids often exhibit poor solubility in CDCl3 , and DMSO-d6 prevents the rapid exchange of the -COOH proton, allowing it to be observed.
Step-by-Step Methodology
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Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d6 ( 99.9% D ). Transfer to a precision 5 mm NMR tube.
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1D Acquisition: Acquire 1H NMR (400 MHz, 16 scans, D1=2s ) and 13C NMR (100 MHz, 1024 scans, D1=2s ).
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2D Acquisition: Acquire gradient-selected HSQC (to link protons directly to their attached carbons) and HMBC (optimized for long-range couplings of 8 Hz ).
Quantitative Data Summary
| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity | Integration | Key HMBC Correlations ( 2J , 3J ) |
| 1 (N) | - | - | - | - | - |
| 2 (C) | 160.0 | - | - | - | - |
| 3 (C) | 115.0 | - | - | - | - |
| 4 (CH) | 142.0 | 8.20 | Singlet | 1H | C-2, C-3, C-5, C-6, C=O |
| 5 (C) | 110.0 | - | - | - | - |
| 6 (C) | 158.0 | - | - | - | - |
| 2-OCH 3 | 54.0 | 3.95 | Singlet | 3H | C-2 |
| 6-CH 3 | 24.0 | 2.60 | Singlet | 3H | C-5, C-6 |
| 3-COOH | 166.0 | 13.00 | Broad Singlet | 1H | C-3 |
The Regiochemical Proof (HMBC Network)
The HMBC data acts as the ultimate arbiter of the structure. The methoxy protons (3.95 ppm) show a strong 3J correlation exclusively to the highly deshielded C-2 (160.0 ppm). The methyl protons (2.60 ppm) correlate to C-6 (158.0 ppm) and C-5 (110.0 ppm). Finally, the isolated aromatic proton (8.20 ppm) correlates to C-2, C-3, C-5, C-6, and the carbonyl carbon, proving it sits perfectly at position 4, flanked by the carboxylic acid and the bromine atom.
Fig 2. Key 2D NMR HMBC (Heteronuclear Multiple Bond Correlation) network confirming regiochemistry.
Conclusion
The structural elucidation of 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid demonstrates the necessity of an orthogonal, self-validating analytical approach. HRMS established the exact molecular boundaries and isotopic signature; ATR-FTIR confirmed the solid-state functional group integrity; and the 2D HMBC NMR network provided the definitive spatial mapping of the pentasubstituted pyridine core. This systematic methodology ensures absolute confidence in the structural assignment, fulfilling the rigorous standards required for downstream pharmaceutical development.
References
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 746–751. Retrieved from[Link][1]
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Powers Research Group. (n.d.). Structure Determination of Organic Compounds. University of Nebraska-Lincoln. Retrieved from[Link][2]
